molecular formula C19H31NO B3852791 2-[Benzyl-(4-tert-butylcyclohexyl)amino]ethanol

2-[Benzyl-(4-tert-butylcyclohexyl)amino]ethanol

Cat. No.: B3852791
M. Wt: 289.5 g/mol
InChI Key: FJJHQUCGSDZDKC-UHFFFAOYSA-N
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Description

2-[Benzyl-(4-tert-butylcyclohexyl)amino]ethanol is an organic compound with a complex structure that includes a benzyl group, a tert-butylcyclohexyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-(4-tert-butylcyclohexyl)amino]ethanol typically involves multiple steps. One common method starts with the preparation of 4-tert-butylcyclohexylamine, which is then reacted with benzyl chloride to form the benzylated amine. This intermediate is subsequently reacted with ethylene oxide under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-(4-tert-butylcyclohexyl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

2-[Benzyl-(4-tert-butylcyclohexyl)amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Benzyl-(4-tert-butylcyclohexyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylcyclohexyl acetate
  • Benzyl alcohol
  • Cyclohexylamine derivatives

Uniqueness

2-[Benzyl-(4-tert-butylcyclohexyl)amino]ethanol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise control over molecular interactions .

Properties

IUPAC Name

2-[benzyl-(4-tert-butylcyclohexyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-19(2,3)17-9-11-18(12-10-17)20(13-14-21)15-16-7-5-4-6-8-16/h4-8,17-18,21H,9-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJHQUCGSDZDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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